Product packaging for Rape oil, ethoxylated(Cat. No.:CAS No. 165658-60-6)

Rape oil, ethoxylated

Cat. No.: B1170493
CAS No.: 165658-60-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Vegetable Oil Derivatization in Green Chemistry

Vegetable oils, which are primarily composed of triglycerides of fatty acids, offer a renewable and biodegradable alternative to petroleum-based feedstocks. acs.org Their inherent properties, such as high biodegradability and low ecotoxicity, make them attractive starting materials for a variety of industrial applications. acs.orgmdpi.com However, vegetable oils in their natural state often possess limitations, such as low thermal and oxidative stability, which can restrict their direct use in certain applications. mdpi.com

To overcome these limitations and expand their utility, vegetable oils are subjected to various chemical modifications. These derivatization reactions target the functional groups within the triglyceride structure, namely the ester linkages and the double bonds in the fatty acid chains. mdpi.com Common derivatization strategies include:

Transesterification: Reaction with alcohols to produce fatty acid alkyl esters (biodiesel) and glycerol (B35011). acs.orgmdpi.com

Epoxidation: Reaction at the double bonds to form epoxides, which can be further reacted to create polyols, plasticizers, and lubricants.

Hydroformylation: Addition of a formyl group and hydrogen to the double bonds, leading to the formation of aldehydes.

Ethoxylation: The addition of ethylene (B1197577) oxide to the fatty acid or fatty alcohol components of the oil. google.com

These modifications yield a diverse range of bio-based products, including lubricants, surfactants, plasticizers, and coatings, contributing to a more sustainable chemical industry. acs.orgmdpi.com

Rationale for the Ethoxylation of Rapeseed Oil and its Derivatives

Rapeseed oil, a major vegetable oil crop, is a key feedstock for the production of ethoxylated derivatives. The process of ethoxylation introduces poly(ethylene glycol) chains onto the fatty acid or fatty alcohol molecules derived from the oil. ontosight.ai This modification imparts amphiphilic properties to the molecule, meaning it has both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.

The primary rationale for ethoxylating rapeseed oil and its derivatives lies in the creation of nonionic surfactants. researchgate.net These surfactants have a wide range of applications due to their ability to reduce the surface tension between two liquids or between a liquid and a solid. ontosight.ai Key advantages of ethoxylated rapeseed oil-based surfactants include:

Enhanced Water Solubility: The ethoxy chains increase the hydrophilicity of the molecule, allowing it to dissolve or disperse in water. google.com

Emulsification: They can stabilize mixtures of oil and water, forming stable emulsions. This property is crucial in formulations for personal care products, agrochemicals, and industrial cleaners. ontosight.aipcc.eu

Improved Detergency: Ethoxylated rapeseed oil derivatives have shown effectiveness as ingredients in detergent formulations. researchgate.netfrontiersin.org

Favorable Environmental Profile: Compared to some conventional surfactants, ethoxylated rapeseed oil derivatives can exhibit higher biodegradability and lower aquatic toxicity. researchgate.netfrontiersin.org

The degree of ethoxylation, or the number of ethylene oxide units added, can be controlled to tailor the properties of the final product for specific applications. ontosight.ai For example, a lower degree of ethoxylation results in a more lipophilic (oil-soluble) surfactant, while a higher degree can enhance water solubility. ontosight.ai

Scope and Significance of Academic Inquiry into Ethoxylated Rapeseed Oil Systems

Academic research into ethoxylated rapeseed oil systems is a dynamic and expanding field. The significance of this inquiry stems from the need to develop high-performance, bio-based surfactants that can replace or supplement petroleum-derived alternatives. scirp.orgresearchgate.net Key areas of academic investigation include:

Synthesis and Characterization: Researchers are exploring novel and more efficient catalytic methods for the ethoxylation of rapeseed oil and its derivatives, such as fatty acid methyl esters (FAMEs). scispace.com This includes the development of catalysts that allow for a more controlled and narrower distribution of ethoxy chain lengths. researchgate.net

Physicochemical Properties: Studies focus on understanding the relationship between the chemical structure of ethoxylated rapeseed oil derivatives (e.g., degree of ethoxylation, fatty acid composition) and their physicochemical properties, such as surface tension reduction, critical micelle concentration (CMC), and emulsification capacity.

Application-Oriented Research: A significant portion of academic research is dedicated to evaluating the performance of these surfactants in various applications. For instance, studies have demonstrated their potential as adjuvants for herbicides, enhancing their efficacy. nih.gov Other research explores their use in detergent formulations, where they can offer good cleaning performance. researchgate.netfrontiersin.org

Environmental and Toxicological Assessment: A crucial aspect of academic inquiry is the evaluation of the environmental footprint of these bio-based surfactants. Research has indicated that ethoxylated rapeseed acid methyl esters can be more environmentally friendly than some conventional surfactants, exhibiting higher biodegradability and lower aquatic toxicity. researchgate.netfrontiersin.org

The findings from these academic studies are vital for guiding the industrial development and commercialization of ethoxylated rapeseed oil-based products, contributing to the broader goals of green chemistry and a circular economy.

Detailed Research Findings on Ethoxylated Rapeseed Oil

Recent academic and industrial research has provided valuable insights into the synthesis, properties, and applications of ethoxylated rapeseed oil and its derivatives.

One area of focus has been the synthesis and performance of ethoxylated rapeseed oil methyl esters (ROMEs) as nonionic surfactants. A study investigated the use of these compounds in detergent formulations, highlighting their potential as effective cleaning agents. researchgate.net The research found that the properties of hand dishwashing liquids were significantly influenced by both the concentration and the degree of ethoxylation of the ethoxylated rapeseed oil fatty acid methyl esters used. researchgate.net

Another study explored the use of ethoxylated rapeseed oil derivatives as adjuvants for herbicides. The research demonstrated that ethoxylates of both rapeseed oil and methylated rapeseed oil could enhance the foliar uptake of certain herbicides. nih.gov The degree of ethoxylation was found to play a role in their effectiveness, with different chain lengths being optimal for different herbicides. nih.gov For example, in a water-based medium, phenmedipham (B1680312) applied with rapeseed oil emulsified with ethoxylated (20 EO) rapeseed oil showed uptake rates comparable to a commercial formulation. nih.gov

The table below summarizes key findings from selected research on ethoxylated rapeseed oil derivatives:

Properties

CAS No.

165658-60-6

Molecular Formula

C15H10Br2O3

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics

Ethoxylation of Rapeseed Oil Triglycerides

The direct ethoxylation of rapeseed oil involves the addition of ethylene (B1197577) oxide to the triglyceride structure. This process is complex due to the large, sterically hindered nature of the triglyceride molecule. google.com

Catalytic Systems in Ethoxylation Reactions

Traditional basic catalysts such as potassium hydroxide (B78521) and sodium methoxide (B1231860) can be used for the ethoxylation of rapeseed oil. google.com However, their catalytic efficiency can be low, leading to slow reaction rates and a high content of unreacted oil. google.com To enhance the reaction, a small percentage of glycerol (B35011) (around 2%) may be added, which facilitates the ethoxylation process. google.com

More advanced catalytic systems have been developed to improve the direct ethoxylation of triglycerides. These include proprietary catalysts like calcium/aluminum alkoxide complexes. researchgate.netresearchgate.net Composite oxide catalysts containing metals such as magnesium and aluminum have also demonstrated interesting properties for these reactions. frontiersin.org These specialized catalysts are designed to overcome the challenges posed by the triglyceride structure and improve the reaction's efficiency. researchgate.net

Catalyst TypeExamplesKey Characteristics
Basic Catalysts Potassium Hydroxide (KOH), Sodium Methoxide (NaOCH₃)Traditional catalysts; can result in slow reaction speeds and high levels of unreacted oil. google.comgoogle.com
Complex Alkoxides Calcium/Aluminum Alkoxide ComplexProprietary systems developed for enhanced ethoxylation of triglycerides. researchgate.netresearchgate.net
Composite Oxides Aluminum-Magnesium (Al-Mg) OxidesExhibit interesting properties for direct ester ethoxylation. frontiersin.org

Influence of Reaction Conditions on Degree of Ethoxylation

The degree of ethoxylation, which refers to the number of ethylene oxide units added to the rapeseed oil molecule, is a critical parameter that dictates the final properties of the product. This is primarily controlled by the reaction conditions. The ethoxylation of triglycerides is typically carried out at elevated temperatures, generally ranging from 120°C to 190°C, with a preferred range of 150°C to 180°C. google.comgoogle.com The reaction is also conducted under pressure, usually between 1 and 5 bars. google.comgoogle.com The specific amount of ethylene oxide introduced into the reactor is carefully measured to achieve the desired molar ratio and, consequently, the target degree of ethoxylation. google.com For instance, to produce an ethoxylated rapeseed oil with 20 moles of ethylene oxide, the process involves heating the oil and catalyst to 160-180°C and then introducing the necessary amount of ethylene oxide under a pressure of 4.5 bars. google.com

By-product Formation in Triglyceride Ethoxylation

The ethoxylation of triglycerides is not a perfectly selective process and results in the formation of various by-products. Due to the nature of the reaction, a complex mixture is often obtained, which includes not only the target ethoxylated triglycerides but also ethoxylated monoglycerides (B3428702) and diglycerides. chromatographyonline.comgoogle.com The partial saponification of the ethoxylated triglyceride can also occur. google.com

A significant by-product in ethoxylation reactions is the formation of polyethylene (B3416737) glycols (PEGs) through the self-polymerization of ethylene oxide. chromatographyonline.comscispace.com The final product mixture can also contain residual unreacted ethylene oxide and 1,4-dioxane, a cyclic ether formed from the dimerization of ethylene oxide, both of which are considered hazardous impurities. frontiersin.org The presence and quantity of these by-products are influenced by the catalyst and reaction conditions employed. frontiersin.orgscispace.com

Ethoxylation of Rapeseed Oil Fatty Acid Methyl Esters

An alternative and increasingly popular route involves the ethoxylation of fatty acid methyl esters (FAMEs) derived from rapeseed oil. scispace.com FAMEs are less viscous and contain fewer impurities than the parent vegetable oil, which can be advantageous for the ethoxylation process. researchgate.net

Esterification Pre-treatment for Methyl Ester Synthesis

Rapeseed oil, particularly used or unrefined grades, can contain a significant amount of free fatty acids (FFAs). unl.edu These FFAs interfere with the catalysts used in both transesterification (for FAME production) and ethoxylation. Therefore, an acid-catalyzed esterification pre-treatment is often a necessary step. acs.org This process converts the FFAs into fatty acid methyl esters.

In this pre-treatment, the oil is reacted with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid. unl.edu This is a reversible reaction, and to drive it towards the formation of FAMEs, an excess of methanol is generally used. acs.org The goal is to reduce the FFA content to a level (typically below 1%) that will not cause issues like saponification in subsequent alkaline-catalyzed reactions. acs.org

ParameterTypical ConditionPurpose
Reactant MethanolReacts with Free Fatty Acids (FFAs) to form FAMEs. unl.edu
Catalyst Sulfuric Acid (H₂SO₄)Catalyzes the esterification of FFAs. unl.edu
Methanol-to-FFA Molar Ratio e.g., 19.8:1 to 24:1Excess methanol shifts equilibrium to favor product formation. unl.edu
Temperature Varies (e.g., 60°C)Optimizes reaction rate. eeer.org
Agitation e.g., 600 rpmEnsures efficient mixing of immiscible oil and methanol phases. unl.edu

Ethoxylation of Rapeseed Methyl Esters: Reaction Parameters and Optimization

The ethoxylation of rapeseed methyl esters is a direct insertion of ethylene oxide (EO) units. scispace.com This reaction is facilitated by specific catalysts that can function effectively with the ester group. Two main types of catalysts are employed: calcium-based catalysts and aluminum-magnesium-based composite oxide catalysts. frontiersin.org The mechanism of the reaction depends on the catalyst used. For instance, with an Al-Mg composite catalyst, the reaction is thought to involve chemisorption where the methoxy (B1213986) group undergoes ethoxylation on the catalyst surface. frontiersin.org

The reaction is typically carried out in a pressure autoclave at high temperatures, for example, 180°C or 185°C, until the desired amount of ethylene oxide has been added. researchgate.netpjoes.com Optimization of the process involves adjusting parameters such as catalyst type, catalyst concentration, the molar ratio of ethylene oxide to the methyl ester, and reaction temperature to achieve a high yield of the desired product and a narrow distribution of ethoxymers. frontiersin.orgeeer.org Research indicates that these ethoxylated methyl esters can be synthesized to have a specific average degree of polyaddition, such as 3, 6, 10, or 15 EO units. researchgate.net

Hydrolytic Stability of Ethoxylated Rapeseed Oil Acid Methyl Esters

Ethoxylated fatty acid methyl esters (FAMEs), including those derived from rapeseed oil, are noted for their potential to hydrolyze in aqueous solutions, particularly under acidic or alkaline conditions. frontiersin.orgresearchgate.net This characteristic distinguishes them from ethoxylated fatty alcohols. The hydrolysis of the ester bond in these surfactants can impact their performance in various applications.

Research indicates that the hydrolysis of ethoxylated rapeseed oil acid methyl esters is generally slow under typical conditions. For instance, in an alkaline solution (pH 12) at 60°C over one hour, only about 10% of the ethoxylated fatty acid methyl esters were found to hydrolyze. researchgate.net This suggests a degree of stability in formulated products like laundry detergents, where pH levels are often alkaline. scispace.com After 80 days of storage at 40°C, a study observed a 4% decomposition at a neutral pH of 7, which increased to 13.5% at a more acidic pH. scispace.com Despite this susceptibility, the hydrolysis is considered insignificant for a typical laundry detergent formulated in the pH range of 8.5–10, even after two months of storage. scispace.com

The stability of these ester-based surfactants is influenced by steric hindrance from the ethoxylated chains, which can protect the ester bonds from hydrolytic attack. The rate of hydrolysis is a key consideration in formulation science, as it affects the long-term stability and efficacy of the final product. nih.gov The breakdown products, a fatty acid and a polyethylene glycol methyl ether, are considered non-toxic and biodegradable. frontiersin.orgresearchgate.net

Below is a data table summarizing the hydrolytic stability of ethoxylated fatty acid methyl esters under different conditions.

pHTemperature (°C)DurationExtent of Hydrolysis (%)
12601 hour~10
74080 days4
44080 days13.5

Functionalization and Further Derivatization of Ethoxylated Rapeseed Oil

The chemical structure of ethoxylated rapeseed oil offers multiple sites for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties. These modifications can be targeted at the terminal hydroxyl group of the ethoxylate chain or at the fatty acid backbone itself, if unsaturation is present.

Hydroxylation Modifications for Polymeric Precursors

Ethoxylated rapeseed oil can be a precursor for polyols, which are essential monomers in the synthesis of polyurethanes. ethernet.edu.etsciforum.net The terminal hydroxyl groups of the polyethylene glycol chains can react with isocyanates to form urethane (B1682113) linkages. However, to create rigid polyurethane foams, polyols with higher hydroxyl functionality and specific hydroxyl numbers are often required. ethernet.edu.etrtu.lv

One common strategy to increase the hydroxyl functionality of vegetable oils like rapeseed oil involves a two-step process: epoxidation of the double bonds within the fatty acid chains, followed by ring-opening of the created oxirane rings. sciforum.netrtu.lvtechscience.com The ring-opening step is a form of hydroxylation and can be carried out using various nucleophiles, including diethylene glycol, which introduces additional hydroxyl groups. sciforum.netmdpi.comnih.gov This modification results in polyols with higher hydroxyl values, which is a measure of the concentration of hydroxyl groups in the material. sciforum.net

For instance, a polyol derived from epoxidized rapeseed oil and diethylene glycol (RDEG 1) showed a significant increase in hydroxyl number compared to the starting epoxidized oil. sciforum.net Another approach involves the aminolysis of hydroxylated rapeseed oil with triethanolamine, which effectively increased the polyol hydroxyl number from 100 to 367 mg KOH/g. mdpi.com The reactivity of the resulting polyols can also be enhanced by converting secondary hydroxyl groups to more reactive primary ones through further ethoxylation. nih.gov

The table below presents characteristic data for rapeseed oil and its derivatives during the synthesis of polyols. sciforum.net

SampleIodine Number (g I₂/100 g)Epoxy Number (mol/100g)Hydroxyl Number (mg KOH/g)
Rapeseed oil 199--
Epoxidized oil (REPOX 1)48.90.19853
Polyol (RDEG 1)48.80196

Synthesis of Complex Ethoxylated Rapeseed Oil Co-surfactants

Ethoxylated rapeseed oil and its methyl esters can serve as platforms for creating more complex co-surfactants with enhanced properties. researchgate.net These modifications aim to improve performance in specific applications by altering the surfactant's structure, such as its hydrophilic-lipophilic balance (HLB), charge, or molecular architecture.

One route for derivatization is through the terminal hydroxyl group of the ethoxy chain. For example, these hydroxyl groups can be esterified with other fatty acids or functionalized with charged groups like sulfates or phosphates to produce anionic surfactants. researchgate.net

Another approach involves the functionalization of the fatty acid chain itself. scirp.orgresearchgate.net For instance, amides can be formed from vegetable oil fatty acids and subsequently ethoxylated. The reaction of vegetable oil fatty acids with N-(2-(dimethylamino)ethyl)amine followed by ethoxylation yields amides with amphiphilic properties useful as emulsifiers and moisturizers. ontosight.ai

Furthermore, "extended surfactants" can be synthesized, which incorporate a polypropylene (B1209903) oxide (PO) or additional ethylene oxide (EO) block between the hydrophobic tail and the primary hydrophilic head group. mdpi.com While not exclusively documented for rapeseed oil, this principle of creating a larger, more complex hydrophilic-lipophilic junction can be applied. For example, triglyceride ethoxylates can be partially saponified with sodium hydroxide to create a complex mixture of mono- and di-glyceride ethoxylates, fatty acid soaps, and glycerol ethoxylates, resulting in a mild surfactant blend. researchgate.net

These derivatization strategies allow for the fine-tuning of surfactant properties, leading to the development of specialized co-surfactants for a variety of industrial and consumer product formulations. google.com

Molecular and Interfacial Science of Ethoxylated Rapeseed Oil Systems

Structure-Property Relationships in Ethoxylated Rapeseed Oil Derivatives

Ethoxylated rapeseed oil, a non-ionic surfactant, is synthesized from rapeseed oil, a renewable resource. chemistryworld.com Its molecular structure and resulting physicochemical properties can be precisely controlled through the process of ethoxylation, which involves adding ethylene (B1197577) oxide (EO) units to the triglyceride backbone of the oil. researchgate.netnih.gov This modification yields a class of surfactants with a wide range of properties suitable for various applications. researchgate.net

The molecular architecture of ethoxylated rapeseed oil is fundamentally determined by the length of the polyethylene (B3416737) oxide (PEO) chains attached to the fatty acid components of the rapeseed oil triglycerides. The number of EO units directly influences the size and confirmation of the hydrophilic portion of the surfactant molecule. mdpi.com

Short Ethylene Oxide Chains (Low EO): Derivatives with a small number of EO units (e.g., less than 6) exhibit a more compact molecular structure where the lipophilic character of the rapeseed oil backbone dominates. nih.gov This results in limited water solubility and a more oil-like nature.

The relationship between the ethylene oxide chain length and the molecular properties is critical for its function. For example, in herbicide formulations, ethoxylated rapeseed oil with 30 or 40 EO units promoted glyphosate (B1671968) uptake by leaves more effectively than derivatives with shorter chains. researchgate.netnih.gov

Table 1: Influence of Ethylene Oxide (EO) Chain Length on Ethoxylated Rapeseed Oil Properties

EO Chain LengthDominant Molecular CharacterWater SolubilityObserved Application BehaviorSource
Low (< 6 units)Lipophilic (Oil-like)LowInduces droplet spreading on leaves in certain formulations. nih.gov nih.gov
Medium (e.g., 20 units)BalancedModerateUsed to emulsify rapeseed oil in water-based herbicide mediums. nih.gov nih.gov
High (30-40 units)Hydrophilic (Water-like)HighEffectively promotes the uptake of water-soluble herbicides like glyphosate. researchgate.netnih.gov researchgate.netnih.gov
Very High (60 units)Strongly HydrophilicVery HighStudied for its influence on foliar-applied solutions. researchgate.net researchgate.net

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that quantifies the degree to which a surfactant is hydrophilic or lipophilic. The degree of ethoxylation is the primary factor controlling the HLB of ethoxylated rapeseed oil. A direct correlation exists: increasing the number of ethylene oxide units increases the molecule's hydrophilicity and, consequently, its HLB value. researchgate.net

This principle allows for the tailoring of surfactants for specific purposes. Generally, hydrophilic surfactants with a high HLB are most effective for enhancing the penetration of water-soluble substances, while lipophilic surfactants with a low HLB are better suited for oil-soluble substances. researchgate.net Research has shown that for certain applications, maximum dispersion capability is achieved within a specific HLB range of 9 to 11. researchgate.net

Studies on ethoxylated rapeseed oil derivatives in agricultural applications have demonstrated this relationship. In tests with various weed species, increasing the degree of ethoxylation (and thus the HLB) led to different effects on the efficacy of the herbicide glyphosate, depending on the plant. researchgate.net For two particular species, increasing ethoxylation resulted in a decrease in dry mass, indicating higher herbicide efficacy. researchgate.net This highlights the direct link between the degree of ethoxylation, the resulting HLB, and the functional performance of the formulation. researchgate.net

Surface and Interfacial Activity Investigations

The performance of ethoxylated rapeseed oil as a surfactant is defined by its behavior at surfaces and interfaces, such as the boundary between air and water or oil and water.

Like other surfactants, ethoxylated rapeseed oil molecules in an aqueous solution will migrate to the surface, reducing the surface tension of the water. As the concentration of the surfactant increases, the surface becomes saturated, and the molecules begin to self-assemble into spherical structures called micelles. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC). researchgate.netnih.gov

The CMC is a key indicator of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve maximum surface tension reduction. For some novel polyoxyethylenated ester surfactants, CMC values have been found to be as low as 10⁻⁵ M. researchgate.net

The surface tension of solutions containing ethoxylated rapeseed oil derivatives is significantly lower than that of pure water. Studies on related sophorolipids derived from rapeseed oil have reported minimum surface tension values between 32.1 and 34.2 mN/m. researchgate.net For other ethoxylated surfactants, there is a clear relationship between the number of EO groups and surface tension; a lower number of ethoxy units can correspond to a lower surface tension at the CMC. mdpi.com

Table 2: Surface Properties of Ethoxylated Surfactants

PropertyDescriptionTypical Findings for Ethoxylated SurfactantsSource
Surface Tension (γcmc)The minimum surface tension achieved at or above the CMC.Values can range from 32-34 mN/m for related compounds. The number of EO units influences this value. researchgate.netmdpi.com researchgate.netmdpi.com
Critical Micelle Concentration (CMC)The concentration at which surfactants begin to form micelles in solution.Can be in the order of 10-5 M for similar polyoxyethylenated ester surfactants. researchgate.net researchgate.net

Ethoxylated rapeseed oil is effective at reducing the interfacial tension between two immiscible liquids, such as oil and water. The amphiphilic nature of the molecule allows it to align at the oil-water interface, with the lipophilic rapeseed oil portion anchoring in the oil phase and the hydrophilic PEO chains extending into the water phase. mdpi.com This action lowers the energy of the interface, facilitating the mixing of the two phases and the formation of an emulsion. acs.org

The effectiveness of an emulsifier is directly related to its ability to lower the interfacial tension (IFT). Increasing the concentration of the surfactant at the interface generally leads to a greater reduction in IFT. acs.org The specific molecular structure, particularly the HLB value determined by the ethoxylation degree, will dictate the surfactant's efficiency in different oil-water systems.

The rheology, or flow behavior, of solutions containing ethoxylated rapeseed oil is a critical aspect of its application in various formulations. The base material, refined rapeseed oil, exhibits Bingham fluid behavior at temperatures between 313–363 K, and its dynamic viscosity decreases as temperature increases. univ-ovidius.ro

When ethoxylated, these derivatives can act as significant viscosity modifiers in aqueous solutions. researchgate.net The effect on viscosity is dependent on both the degree of ethoxylation and the concentration of the surfactant in the formulation. researchgate.netresearchgate.net By selecting the appropriate ethoxylated rapeseed oil derivative and its concentration, the viscosity of a final product, such as a liquid detergent, can be adjusted to a desired range. researchgate.netresearchgate.net The presence of these surfactant molecules and their potential to form networks or other microstructures in solution can increase the apparent viscosity and alter the flow characteristics of the fluid. mdpi.com

Emulsification and Solubilization Mechanisms

Ethoxylated rapeseed oil, a non-ionic surfactant, demonstrates significant efficacy in the formation and stabilization of emulsions and in the solubilization of poorly soluble substances. These properties are governed by its amphiphilic molecular structure, which consists of a hydrophobic rapeseed oil core and a hydrophilic polyethylene glycol (PEG) chain. The length of this PEG chain, determined by the degree of ethoxylation, is a critical factor that dictates its functionality in various systems.

Stabilization of Emulsions in Aqueous and Non-aqueous Systems

Ethoxylated rapeseed oil acts as an effective emulsifying agent by adsorbing at the oil-water or oil-oil interface, thereby reducing the interfacial tension and creating a protective barrier around the dispersed droplets. This barrier prevents droplet coalescence and enhances the kinetic stability of the emulsion.

In aqueous systems , such as oil-in-water (O/W) emulsions, the hydrophilic ethoxylated chains extend into the aqueous phase, providing steric hindrance that repels other droplets. The hydrophobic rapeseed oil portion remains anchored in the oil droplet. The degree of ethoxylation plays a crucial role in the stability of these emulsions. A higher degree of ethoxylation generally leads to increased hydrophilicity, favoring the formation and stability of O/W emulsions. Research on ethoxylated rapeseed oil derivatives for herbicide formulations has shown that those with a higher ethylene oxide content are promising adjuvants, indicating their effectiveness in stabilizing aqueous spray solutions. nih.gov For instance, in a water-based medium, rapeseed oil emulsified with ethoxylated (20 EO) rapeseed oil has been shown to produce stable preparations of the herbicide phenmedipham (B1680312). nih.gov

While less common, ethoxylated rapeseed oil can also be utilized in non-aqueous systems , such as in the creation of water-in-oil (W/O) emulsions or in the dispersion of solids in organic media. In such cases, the surfactant orientation is reversed, with the lipophilic rapeseed oil tails interacting with the non-aqueous continuous phase and the more polar ethoxylated heads surrounding the dispersed water droplets or solid particles. The effectiveness in non-aqueous systems is also dependent on the degree of ethoxylation, which influences the surfactant's solubility and packing at the interface. For example, ethoxylates with fewer than six ethylene oxide units have been observed to induce droplet spreading on surfaces in less polar environments. nih.gov

The following table summarizes the influence of the degree of ethoxylation on the stability of rapeseed oil emulsions, based on findings from related ethoxylated systems.

Degree of Ethoxylation (EO units)Emulsion TypeObserved Stability Characteristics
< 6O/WInduces droplet spreading, suggesting some interfacial activity. nih.gov
20O/WForms stable emulsions with active ingredients like phenmedipham. nih.gov
30-40O/WPromotes greater uptake of active ingredients in herbicide formulations, indicating stable emulsion formation. nih.gov

Solubilization Capacity in Complex Mixtures

Beyond emulsion stabilization, ethoxylated rapeseed oil exhibits significant solubilizing power, particularly for hydrophobic compounds in aqueous environments. This is achieved through the formation of micelles, which are spherical aggregates of surfactant molecules. Above a certain concentration, known as the critical micelle concentration (CMC), the ethoxylated rapeseed oil molecules self-assemble, creating a hydrophobic core within the micelle that can encapsulate and solubilize water-insoluble substances.

This mechanism is particularly relevant in applications such as detergent formulations and agrochemical adjuvants. In cleaning applications, the hydrophobic core of the micelles dissolves oily dirt and grime, which can then be washed away with water. researchgate.net In agriculture, ethoxylated rapeseed oil can improve the efficacy of herbicides by solubilizing the active ingredients, which are often poorly water-soluble, and facilitating their transport to and penetration of plant surfaces. researchgate.net It is believed that ethoxylation improves the ability of rapeseed oil to solubilize and humectify leaf waxes, thereby enhancing herbicide penetration. researchgate.net

The solubilization capacity is influenced by the degree of ethoxylation and the concentration of the surfactant. A higher degree of ethoxylation can increase the size of the hydrophilic corona of the micelle, potentially affecting its solubilization capacity for different types of molecules. The table below presents findings on the solubilization of various compounds using ethoxylated rapeseed oil derivatives.

Solubilized CompoundSystem/ApplicationKey Finding
Phenmedipham (herbicide)Aqueous herbicide formulationEthoxylated (20 EO) rapeseed oil acts as an effective emulsifier and likely solubilizer for this active ingredient. nih.gov
2,4-D (herbicide)Acetone-based mediumAll tested ethoxylated rapeseed oil derivatives strongly promoted the foliar uptake, suggesting effective solubilization in the formulation. nih.gov
Cuticular WaxesPlant leaf surfacesEthoxylation is thought to improve the ability of rapeseed oil to solubilize and disrupt these waxes, aiding herbicide penetration. researchgate.net
Megestrol Acetate (drug)Pharmaceutical formulationEthoxylated methyl esters of rapeseed oil with a high degree of ethoxylation (70 EO) were found to significantly improve the solubility of this poorly water-soluble drug. frontiersin.org

Applications in Advanced Agricultural Formulations

Delivery Systems for Agro-chemicals

Controlled Release Strategies Incorporating Ethoxylated Rapeseed Oil

Ethoxylated rapeseed oil plays a crucial role in the development of advanced agricultural formulations designed for the controlled release of active ingredients. While not typically forming the primary release-controlling matrix itself, its function as a potent non-ionic surfactant is fundamental to creating stable delivery systems such as microemulsions and nanoemulsions, which inherently offer a controlled-release mechanism. These systems are designed to protect the active ingredient from premature degradation and to ensure its availability over an extended period.

The primary mechanism by which ethoxylated rapeseed oil contributes to controlled release is through the formation and stabilization of emulsions containing agrochemicals. In these formulations, the active ingredient is encapsulated within the oil droplets of an oil-in-water emulsion. The stability and size of these droplets, which are critical for the release characteristics, are significantly influenced by the presence and properties of the ethoxylated rapeseed oil.

Detailed research has shown that the degree of ethoxylation of the rapeseed oil is a critical factor in its performance as a surfactant in these formulations. The number of ethylene (B1197577) oxide units affects the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn determines its emulsifying properties and its interaction with the active ingredient and the target surface, such as a plant leaf.

For instance, in herbicide formulations, ethoxylated rapeseed oil derivatives have been demonstrated to be effective adjuvants. nih.gov They enhance the efficacy of herbicides by promoting their foliar uptake. nih.govresearchgate.net This is achieved through improved spreading of the spray droplets on the leaf surface and by increasing the permeability of the plant cuticle. researchgate.net While this action is primarily seen as enhancing bioavailability, the emulsification of the active ingredient in the oil phase can also provide a more sustained release profile compared to a simple aqueous solution.

The role of ethoxylated rapeseed oil in controlled-release strategies can be summarized in the following key areas:

Formation of Stable Emulsions: Ethoxylated rapeseed oil enables the creation of stable oil-in-water emulsions where lipophilic active ingredients can be encapsulated. The stability of these emulsions prevents the premature release of the active ingredient.

Influence on Droplet Size: The choice and concentration of ethoxylated rapeseed oil can influence the droplet size in microemulsions and nanoemulsions. Smaller droplet sizes can lead to a more uniform application and can affect the release rate of the active ingredient.

Interaction with the Active Ingredient: The surfactant molecules can interact with the active ingredient at the oil-water interface, potentially influencing its partitioning and subsequent release from the oil droplet.

Modification of the Release Barrier: In some formulations, the ethoxylated rapeseed oil, as part of the oil phase, can form a barrier that the active ingredient must diffuse through to be released. The properties of this oil phase will, therefore, modulate the release rate.

Degree of Ethoxylation (Number of Ethylene Oxide Units)Key Properties and Impact on Formulations
Low (e.g., < 6 EO)Induces effective droplet spreading on leaf surfaces, enhancing coverage. nih.gov
High (e.g., 20-40 EO)Promotes the foliar uptake of certain herbicides by creating stable emulsions. nih.govnih.gov

Role in Industrial and Material Science Applications

Polymeric Materials and Additives

Rapeseed oil, through chemical modifications like epoxidation and ethoxylation, serves as a foundational material for creating valuable components for the polymer industry. Its use aligns with the growing demand for sustainable and renewable resources to replace petrochemical-based materials. techscience.cnscientific.net

Rapeseed oil is a significant renewable feedstock for the synthesis of polyols, which are essential precursors for producing polyurethane (PU) foams. techscience.cnscientific.net The process typically involves the epoxidation of the double bonds present in the fatty acid chains of the oil, followed by an oxirane ring-opening reaction to introduce hydroxyl groups. techscience.cnmdpi.com This ring-opening step can be carried out with reagents like diethylene glycol, diethanolamine, or triethanolamine to yield polyols with varying properties. techscience.cnscientific.net The resulting bio-based polyols can be used to produce rigid and flexible PU foams for applications such as thermal insulation. scientific.netmdpi.com The characteristics of the synthesized polyols, such as hydroxyl value, viscosity, and functionality, are critical for determining the properties of the final polyurethane material. techscience.cnscientific.net

Table 2: Characterization of Polyols Synthesized from Rapeseed Oil

Synthesis Method Parameter Value
Epoxidation and Ring-Opening with Diethylene Glycol Hydroxyl Value 196 mg KOH/g (RDEG 1), 114 mg KOH/g (RDEG 2) mdpi.com
Transamidization with Diethanolamine Functionality ~2.25 techscience.cn

Chemically modified rapeseed oil, particularly epoxidized rapeseed oil, is utilized as a bio-based plasticizer and lubricant in polymer composites. mdpi.comresearchgate.net Epoxidized vegetable oils can enhance the flexibility and reduce the brittleness of polymers like poly(lactic acid) (PLA). mdpi.com The addition of epoxidized vegetable oils to a PLA matrix has been shown to significantly increase the elongation at break, a key indicator of improved flexibility, while decreasing the tensile modulus. mdpi.com For instance, incorporating 5 wt% of an epoxidized oil blend increased the elongation at break of PLA by over 4000%. mdpi.com Furthermore, epoxidized rapeseed oil exhibits favorable tribological properties, including friction-reducing and extreme pressure abilities, making it a potential biodegradable lubricant for machinery applications. researchgate.net

Anti-electrostatic Properties in Textile Processing

Ethoxylated rape oil, a non-ionic surfactant, finds application in the textile industry due to its anti-electrostatic properties. aryanchemical.com Non-ionic surfactants derived from the ethoxylation of fatty acids are utilized as textile antistatic agents. aryanchemical.com The anti-electrostatic effect is attributed to the hydrophilic nature of the ethylene (B1197577) oxide chain in the molecule. aryanchemical.com This chain helps to attract a thin film of moisture to the fiber surface, which in turn helps to dissipate static electrical charges that can build up on synthetic fibers.

The structure of these non-ionic surfactants consists of a hydrophobic part, which is the fatty acid alkyl chain from the rape oil, and a hydrophilic head, which is the ethylene oxide chain. aryanchemical.com This dual nature allows the molecule to orient itself on the fiber surface, with the hydrophilic portion interacting with atmospheric moisture. This interaction is key to preventing the issues associated with static electricity in textiles, such as clinging, crackling noises, and attracting dust. frontiersin.org

Lubricant Systems

Evaluation as Lubricant Basestocks

Ethoxylated methyl esters of fatty acids derived from rapeseed oil have been evaluated as potential lubricant basestocks, particularly as additives to modify the properties of water-based lubricants. researchgate.net Research has shown that these ethoxylated esters can significantly improve the tribological properties of water, making it a more effective lubricant. researchgate.net

A study investigating aqueous solutions of ethoxylated methyl esters of fatty acids from rapeseed oil demonstrated a substantial improvement in anti-seizure properties even at low concentrations. researchgate.net Key findings from this evaluation include:

Significant Increase in Load-Carrying Capacity: The addition of as little as 0.1% wt. of the ethoxylated rapeseed oil derivative to water resulted in a notable increase in scuffing load (Pt), seizure load (Poz), and limiting pressure of seizure (poz). researchgate.net

Effect of Ethoxylation Degree: The study found that the lubricating properties improved with an increase in the degree of ethoxylation. Esters with a higher number of ethylene oxide units demonstrated better protection against seizure at higher temperatures and loads. researchgate.net This is attributed to their ability to maintain surface activity at elevated temperatures. researchgate.net

Friction and Wear Reduction: At a constant load, the presence of these ethoxylated esters led to a six-fold reduction in friction and an almost two-fold reduction in wear compared to water alone. researchgate.net

These findings suggest that ethoxylated rapeseed oil derivatives have the potential to be used as effective basestocks or additives in the formulation of environmentally friendly, water-based lubricants. Their ability to form ordered, liquid-crystalline structures on surfaces contributes to their beneficial tribological properties. researchgate.net

Studies on Lubricity of Compositions with Biocomponents

The lubricity of compositions containing ethoxylated rape oil as a biocomponent has been the subject of tribological studies. These studies highlight the potential of these derivatives to enhance the lubricating performance of base fluids, particularly water.

In one study, the tribological properties of aqueous solutions containing ethoxylated methyl esters of fatty acids from rapeseed oil were assessed using a four-ball machine. researchgate.net The results indicated a significant enhancement in lubricity.

Tribological Performance of Water with Ethoxylated Rapeseed Oil Methyl Esters

Additive Concentration (% wt.)Scuffing Load (Pt) IncreaseSeizure Load (Poz) IncreaseLimiting Pressure of Seizure (poz) Increase
0.1%SignificantSignificantSignificant
Optimal ConcentrationUp to 6-foldUp to 2-foldUp to 3-fold

The study concluded that the improved lubricity is a result of the high surface activity of the ethoxylated esters and their ability to form protective, ordered structures on the friction surfaces. researchgate.net The research suggests that the degree of ethoxylation plays a crucial role, with higher degrees of ethoxylation providing more effective protection against seizure under high-load and high-temperature conditions. researchgate.net

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Kinetics

The biodegradation of a substance is a critical factor in determining its environmental persistence. For surfactants like ethoxylated rape oil, this involves the breakdown of the molecule by microorganisms. The structure of the surfactant, including the length of its ethylene (B1197577) oxide chain, and the environmental conditions of the receiving system, such as soil or water, significantly influence the rate and extent of this process.

Ethoxylated rape oil and its derivatives, such as ethoxylated rapeseed oil acid methyl esters (RAMEE), have been shown to be readily biodegradable in aquatic environments. frontiersin.orgresearchgate.netresearchgate.net Studies conducted under standard OECD test conditions (e.g., OECD 301F) confirm that these surfactants biodegrade effectively. journal.fiorgprints.org For instance, stored rapeseed oil (RSO) and rapeseed oil methyl ester (RME) achieved over 60% biodegradation within a 28-day measurement period under these standard conditions. journal.fiorgprints.org

Research on ethoxylated methyl and ethyl esters of fatty acids indicates very good biodegradability, with degradation values surpassing the required minimum of 80%. frontiersin.org The primary biodegradation of these ester ethoxylates, measured using the active sludge OECD confirmatory test procedure, demonstrates their susceptibility to microbial breakdown in simulated wastewater treatment environments. pjoes.com However, the rate of degradation can be significantly slower in environments with lower microbial activity, such as groundwater, where the degree of biodegradation for RSO and RME was observed to be only about 10% after 28 days. journal.fiorgprints.org This highlights the importance of the receiving environment's conditions on the ultimate fate of the compound.

Table 1: Biodegradation of Rapeseed Oil Derivatives in Aquatic Systems This table is interactive. You can sort and filter the data.

Compound Test Condition Duration (days) Biodegradation (%) Source(s)
Rapeseed Oil (RSO) OECD 301F 28 > 60% journal.fi, orgprints.org
Rapeseed Oil Methyl Ester (RME) OECD 301F 28 > 60% journal.fi, orgprints.org
Ethoxylated Methyl/Ethyl Esters - - > 80% frontiersin.org
Rapeseed Oil (RSO) Groundwater 28 ~ 10% journal.fi, orgprints.org
Rapeseed Oil Methyl Ester (RME) Groundwater 28 ~ 10% journal.fi, orgprints.org

The degree of ethoxylation, or the length of the ethylene oxide (EO) chain, is a structural feature that can influence the biodegradability of non-ionic surfactants. For alcohol ethoxylates, it has been suggested that structures with a high number of EO units (e.g., greater than 20) may not pass ready biodegradability tests. nih.gov However, other studies have shown that even linear alcohol ethoxylates with an average of 40 EO units can be rapidly biodegraded. nih.gov

In the case of ethoxylated rapeseed acid methyl esters, research has shown a relationship between the average degree of polyaddition (number of EO units) and the extent of primary biodegradation. One study demonstrated that as the average number of EO units in ethoxylated rapeseed acid methyl esters increased from approximately 5 to 15, the percentage of primary biodegradation in an OECD confirmatory test decreased from over 95% to around 85%. pjoes.com Despite this decrease, the biodegradability remained high across the tested range, indicating that these surfactants are readily broken down even with longer EO chains. pjoes.com This suggests that while the EO chain length has an influence, ethoxylated rapeseed derivatives maintain high biodegradability within typical formulation ranges. researchgate.netnih.govnih.gov

Biodegradation is a primary pathway for the removal of oil-based compounds from soil environments. researchgate.netresearchgate.net Available data indicate that the degradation mechanisms for oils in soil are largely similar to those observed in aquatic systems. researchgate.netresearchgate.net

Studies on rapeseed oil-based lubricants in infertile sandy forest soil have shown that environmental factors within the soil matrix are crucial for effective biodegradation. nih.gov In non-processed soil, a rapeseed oil-based chain oil showed almost no biodegradation over 30 days. nih.gov However, optimizing soil conditions through pH adjustment (to pH 8.0) and the addition of minerals significantly enhanced the biodegradation rate. nih.gov The combined adjustment of pH and mineral content increased the 30-day biodegradation (measured as BOD/ThOD value) of the rapeseed oil-based chain oil from negligible levels to 75.8%. nih.gov Similarly, for a rapeseed oil-based lubricating oil, the biodegradation increased from 5.9% to 51.9% under optimized conditions. nih.gov These findings underscore that while ethoxylated rape oil is susceptible to soil biodegradation, its persistence can be influenced by soil properties like pH and nutrient availability. nih.gov

Table 2: Effect of Soil Conditions on Rapeseed Oil Biodegradation (30 days) This table is interactive. You can sort and filter the data.

Product Soil Condition Biodegradation (BOD/ThOD %) Source(s)
Rapeseed Oil-Based Chain Oil Non-processed ~ 0% nih.gov
Rapeseed Oil-Based Chain Oil pH adjusted to 8.0 7.4% nih.gov
Rapeseed Oil-Based Chain Oil Mineral addition 43.2% nih.gov
Rapeseed Oil-Based Chain Oil pH adjusted & Mineral addition 75.8% nih.gov
Rapeseed Oil-Based Lubricating Oil Non-processed 5.9% nih.gov
Rapeseed Oil-Based Lubricating Oil pH adjusted & Mineral addition 51.9% nih.gov

A significant aspect of the environmental profile of ethoxylated rape oil derivatives is their performance relative to traditional petrochemical-based surfactants, such as alcohol ethoxylates. Multiple studies have concluded that ethoxylated rapeseed acid methyl esters are environmentally superior surfactants in this regard. frontiersin.orgpjoes.com

Direct comparative assessments have found that ethoxylated methyl esters from rapeseed oil exhibit higher biodegradability than alcohol ethoxylates like 1-dodecanol (B7769020) ethoxylates. frontiersin.orgpjoes.comresearchgate.netresearchgate.net Specifically, the biodegradability of the rapeseed-based surfactants has been reported to be 5–8% higher than that of their petrochemical counterparts. frontiersin.orgresearchgate.net This more favorable biodegradation profile, combined with their origin from renewable resources, positions ethoxylated rape oil derivatives as a more sustainable alternative in detergent and other formulations. researchgate.netresearchgate.netresearchgate.net

Aquatic Ecotoxicity Assessments

Beyond biodegradability, the potential toxicity of a chemical to aquatic organisms is a key component of its environmental risk assessment. Research has focused on evaluating the impact of ethoxylated rape oil on various water organisms to determine its ecotoxicological profile.

Consistent with their favorable biodegradation characteristics, ethoxylated rapeseed acid methyl esters have been found to exhibit lower aquatic toxicity compared to petrochemical-derived alcohol ethoxylates. frontiersin.orgpjoes.comresearchgate.netresearchgate.net This lower toxicity to water organisms contributes to their classification as having a more favorable ecotoxicological profile. researchgate.netresearchgate.net

Studies comparing ethoxylated rapeseed acid methyl esters with a range of ethoxylated dodecanols (a common petrochemical surfactant) demonstrated that the rapeseed derivatives were consistently less toxic. pjoes.com For example, as the degree of ethoxylation increased, the EC50 (Effective Concentration to 50% of the population) values for Daphnia magna were significantly higher for the rapeseed esters than for the dodecanol (B89629) ethoxylates, indicating lower toxicity. pjoes.com This reduced environmental impact suggests that the bulk application of dodecanolethoxylates could pose a long-term ecological risk, whereas a significant reduction in environmental fate would be achieved by using ethoxylated rapeseed acid methyl esters as an alternative. researchgate.netpjoes.com

Table 3: Comparative Aquatic Toxicity (Daphnia magna EC50, 48h) This table is interactive. You can sort and filter the data.

Average Degree of Ethoxylation (EO) Ethoxylated Rapeseed Acid Methyl Esters (EC50 mg/l) Ethoxylated Dodecanol (EC50 mg/l) Source(s)
~5 > 100 10 - 100 pjoes.com
~7 > 100 1 - 10 pjoes.com
~10 > 100 10 - 100 pjoes.com
~15 > 100 10 - 100 pjoes.com

Development of Prognostic Models for Environmental Impact

Prognostic models are crucial tools for estimating the environmental impact of chemical compounds like ethoxylated rape oil. These models, particularly Quantitative Structure-Activity Relationships (QSARs), establish mathematical relationships between the chemical structure of a substance and its ecotoxicological effects. researchgate.net For surfactants, QSARs can predict aquatic toxicity based on factors like the size of the hydrophobic component (number of carbons) or the number of repeating hydrophilic units (ethoxylate groups). epa.gov

Traditionally, QSARs for alcohol ethoxylate (AE) surfactants have been developed by assigning the measured ecotoxicity of commercial mixtures to their average molecular structures. researchgate.netnih.gov However, this approach can be inaccurate because the toxicity of the mixture is influenced by the entire distribution of its individual components ("ethoxymers") and not just the average. nih.gov Newer QSAR techniques have been developed to account for this, interpreting mixture toxicity based on the distribution of individual AE components, which improves the accuracy of the prediction. researchgate.netnih.gov These advanced models generally predict less toxicity for commercial AEs than the older QSARs based on average structures. researchgate.netnih.gov

A specific prognostic model was developed to assess the environmental impact of ethoxylated rapeseed acid methyl esters, a derivative of rape oil. pjoes.compjoes.comresearchgate.netresearchgate.net This model integrates data from biodegradation and aquatic toxicity tests with the estimated concentration of the surfactants in a wastewater stream. pjoes.comresearchgate.netresearchgate.netresearchgate.net The application of this model indicated that a significant reduction in environmental risk could be achieved by substituting traditional dodecanolethoxylates with ethoxylated rapeseed acid methyl esters. pjoes.comresearchgate.netresearchgate.net The model helps to forecast the long-term ecological risk associated with the large-scale use of these surfactants. pjoes.compjoes.com

Life Cycle Assessment (LCA) Implications

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. researchgate.netmdpi.com For ethoxylated rapeseed oil, the LCA is heavily influenced by the agricultural production of rapeseed. mdpi.comslu.se

Sustainability Metrics for Ethoxylated Rapeseed Oil Production

The production of the feedstock, rapeseed oil, is a critical stage in the life cycle of ethoxylated rape oil and has several key sustainability metrics. mdpi.com A cradle-to-farm gate LCA of rapeseed production identifies the main environmental hotspots and quantifies the resource use. mdpi.comrepec.org Studies have shown that mineral fertilizers (both production and application) and the use of agricultural machinery are responsible for the greatest environmental impact during rapeseed cultivation. mdpi.comrepec.org

Key sustainability metrics for rapeseed cultivation, the precursor to ethoxylated rapeseed oil, include cumulative energy demand (CED) and greenhouse gas (GHG) emissions. mdpi.comresearchgate.net For example, one study in Latvia found the non-renewable CED for winter rapeseed production was a significant portion of the total energy demand. mdpi.com The carbon footprint for producing 1 kg of rapeseed has been estimated at 0.65 kg CO2 eq. researchgate.net The environmental impact of oil processing is also significant, though the choice of allocation method (e.g., mass, energy, or economic value) between the oil and the co-product (press cake) substantially affects the final environmental performance results of the rapeseed oil. mdpi.comslu.se

Table 1: Key Environmental Impact Metrics for Rapeseed and Rapeseed Oil Production

Impact MetricValue per kg of Dried RapeseedsValue per kg of Rape OilPrimary Contributing Factors
Climate Impact (GHG Emissions)1.19 kg CO₂-eq3.0 kg CO₂-eqProduction and application of mineral fertilizers, machinery use, N₂O emissions from soil. mdpi.comunit.no
Cumulative Energy Demand (Winter Rapeseed)6.45 MJ/tNot specifiedFertilizer production, fuel for agricultural machinery. mdpi.com
Human Health ImpactAccounts for the largest share of endpoint impact (67-79%). mdpi.comEmissions from fertilizer production and fuel combustion. mdpi.comresearchgate.net
Ecosystems ImpactSignificant impact category after human health. mdpi.comLand use, eutrophication from fertilizer runoff. mdpi.com2-0-lca.com

Environmental Performance in Comparison to Traditional Surfactants

Ethoxylated rape oil, as a bio-based surfactant, generally exhibits a more favorable environmental profile compared to traditional petroleum-based surfactants. researchgate.netnih.govacs.org The key advantages lie in its biodegradability, ecotoxicity, and origin from a renewable resource. researchgate.netsemanticscholar.org

Studies directly comparing ethoxylated rapeseed acid methyl esters with conventional alcohol ethoxylates, such as dodecanolethoxylates, have shown that the rapeseed-derived surfactants are environmentally superior. pjoes.compjoes.comfrontiersin.org Research indicates that ethoxylated methyl esters from rapeseed oil have a 5-8% higher rate of biodegradability and lower toxicity to aquatic organisms than comparable alcohol ethoxylates. researchgate.netfrontiersin.org Due to their natural origin and good biodegradability, these substances are considered ecological and gentle surfactants. frontiersin.org

The lower aquatic toxicity is a significant factor in their improved environmental performance. pjoes.compjoes.com This favorable ecotoxicological profile reduces the potential harm to aquatic ecosystems upon release into the environment. researchgate.net While petroleum-based surfactants can be engineered for biodegradability, their production consumes finite fossil resources, whereas ethoxylated rapeseed oil utilizes a renewable agricultural feedstock. nih.govnih.gov

The following interactive table presents a comparison of ecotoxicological and biodegradability data between ethoxylated rapeseed acid methyl esters and a traditional petroleum-based surfactant.

Table 2: Comparative Environmental Performance of Ethoxylated Rapeseed Oil vs. Dodecanolethoxylate

ParameterEthoxylated Rapeseed Acid Methyl EstersDodecanolethoxylates (Petroleum-based)Reference
BiodegradabilityHigher (5-8% greater than alcohol ethoxylates)Lower researchgate.netfrontiersin.org
Aquatic Toxicity (Daphnia magna, EC50/48h)22.1 - 40.8 mg/L3.11 - 20.4 mg/L (Higher Toxicity) pjoes.com
Aquatic Toxicity (Lebistes reticulatus, LC50/96h)> 30.6 mg/L7.48 - 45.8 mg/L (Higher Toxicity) pjoes.com
Carbon FootprintFavorable, derived from renewable feedstockHigher, derived from fossil resources researchgate.netresearchgate.net
Ecological Risk AssessmentSignificant reduction of environmental fateEcological risk expected over the long term pjoes.compjoes.comresearchgate.net

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Compositional Analysis

Chromatography is a fundamental tool for separating the complex mixture of components present in ethoxylated rape oil. By separating the oligomers based on characteristics like alkyl chain length and the degree of ethoxylation, researchers can gain a detailed understanding of the product's composition. thermofisher.comchromatographyonline.com

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, ethoxylated oils, especially those with a higher degree of ethoxylation, have high boiling points and low volatility, making direct GC analysis challenging. researchgate.netcolab.wsthermofisher.com To overcome this, a derivatization step is typically required to increase the volatility of the analytes. researchgate.netcolab.ws Silylation is a common derivatization technique where the terminal hydroxyl groups of the ethoxylate chains are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netcolab.ws These TMS-derivatized products have lower boiling points and are suitable for GC analysis. researchgate.netcolab.ws

GC/FID is used for the quantitative analysis of the different components. Following separation on the GC column, the components are combusted in a hydrogen-air flame. The combustion produces ions that generate a current, which is proportional to the amount of substance being eluted. This allows for the determination of the percentage composition of the various fatty acid ester ethoxylates. frontiersin.org For instance, research on the ethoxylation products of rapeseed oil methyl esters has utilized GC/FID to determine the percentage composition of the hydrophobic raw materials before ethoxylation. frontiersin.orgfrontiersin.org

Interactive Table 7.1.1: Typical GC/FID Parameters for Analysis of Ethoxylated Fatty Acid Esters

Parameter Value Source
Column Zebron ZB-5HT Inferno frontiersin.org
Column Dimensions 30 m x 0.25 mm x 0.25 µm frontiersin.org
Oven Program 100°C (1 min) to 400°C at 15°C/min, hold for 9 min frontiersin.org
Injector Temperature 380°C frontiersin.org
Detector (FID) Temp 400°C frontiersin.org
Carrier Gas Helium frontiersin.org
Derivatization Silylation frontiersin.org

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of GC with the identification capabilities of mass spectrometry. It is invaluable for identifying the various chemical species within the ethoxylated rape oil mixture. researchgate.netimpact-solutions.co.uk After derivatization and separation by GC, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for the structural identification of the eluted compounds. researchgate.netcolab.ws GC/MS can confirm the structures of the derivatized fatty acid ethoxylates and identify by-products formed during the ethoxylation reaction. frontiersin.orgresearchgate.net This technique is more selective and provides more structural information than GC/FID. impact-solutions.co.uk

High-Performance Liquid Chromatography (HPLC) is a preferred method for surfactant analysis due to its versatility in separating complex mixtures like ethoxylated rape oil without the need for derivatization. thermofisher.com Different HPLC modes can be employed to resolve the components based on either the length of the hydrophobic alkyl chain or the degree of ethoxylation (the number of ethylene (B1197577) oxide units). thermofisher.comchromatographyonline.com

Reversed-Phase HPLC (RP-HPLC): In this mode, separation is primarily based on the hydrophobicity of the molecules. Ethoxylates with the same degree of ethoxylation but different fatty acid chains can be separated. However, all oligomers with the same hydrophobe tend to elute as a single peak. thermofisher.com

Normal-Phase HPLC (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC): These modes are effective for separating oligomers based on the number of ethylene oxide units (degree of ethoxylation). thermofisher.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This allows for the separation of individual ethoxylated oligomers. thermofisher.com

Detectors such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are often used for analyzing ethoxylates, as many of these compounds lack a UV chromophore. thermofisher.comthermofisher.com Coupling HPLC with Mass Spectrometry (HPLC/MS) provides a powerful tool for both separation and identification, confirming the molecular weight of each separated oligomer. frontiersin.orgacs.orgingenieria-analitica.com

Interactive Table 7.1.2: Research Findings from HPLC Analysis of Ethoxylated Surfactants

Technique Separation Principle Information Obtained Source
RP-HPLC Separation based on hydrophobicity Characterization of alkyl chain distribution thermofisher.com
HILIC Separation based on polarity/hydrophilicity Determination of the degree of ethoxylation (EO distribution) thermofisher.comchromatographyonline.com
HPLC/MS Separation combined with mass analysis Identification and confirmation of individual oligomers and their molecular weights frontiersin.orgingenieria-analitica.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. researchgate.netlcms.cz It is a crucial technique for determining the molecular weight distribution of the polymer chains in ethoxylated rape oil. chromatographyonline.comshodexhplc.com In GPC, a solution of the sample is passed through a column packed with porous gel. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. shodexhplc.com

Interactive Table 7.1.3: Exemplary GPC Fraction Analysis of Ethoxylated Rapeseed Methyl Esters

Fraction Interpretation Molecular Weight Range Source
Fraction I High molecular weight polyethylene (B3416737) glycols (by-products) High researchgate.net
Fraction II Main ethoxylated product (mixture of oligomers) Medium researchgate.net
Fraction III Unreacted raw material (fatty acid methyl esters) Low researchgate.net

Spectroscopic and Thermal Analysis for Structural Elucidation and Behavior

Spectroscopic techniques provide detailed information about the molecular structure of the ethoxylated rape oil components.

Matrix-Assisted Laser Desorption/Ionization, typically coupled with a Time-of-Flight (TOF) mass analyzer (MALDI-TOF), is an exceptionally well-suited soft ionization technique for the analysis of polymers like ethoxylated rape oil. nih.govplos.orgnih.gov In this method, the sample is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. plos.org

MALDI-TOF MS analysis of ethoxylated products yields a characteristic spectrum consisting of a series of regularly spaced peaks that form a bell-shaped distribution. nih.govplos.org Each peak corresponds to an oligomer with a specific number of ethylene oxide units. The mass difference between adjacent peaks is consistently 44 Da, which is the mass of a single ethylene oxide monomer unit. plos.orgplos.org The peak of the greatest intensity in the distribution corresponds to the most abundant oligomer, providing a clear picture of the ethoxylation degree. plos.org This technique is invaluable for characterizing the oligomer distribution and identifying different ethoxylated species within the complex mixture. nih.govresearchgate.net

Interactive Table 7.2.1: Illustrative MALDI-TOF MS Data for an Ethoxylated Species

Number of Ethylene Oxide Units (n) Theoretical Mass (Da) (Hydrophobe + n*44.03 + Na⁺) Observed m/z
5 (Hydrophobe Mass) + 220.15 + 22.99 Peak 1
6 (Hydrophobe Mass) + 264.18 + 22.99 Peak 2
7 (Hydrophobe Mass) + 308.21 + 22.99 Peak 3
8 (Hydrophobe Mass) + 352.24 + 22.99 Peak 4
9 (Hydrophobe Mass) + 396.27 + 22.99 Peak 5
10 (Hydrophobe Mass) + 440.30 + 22.99 Peak 6

Attenuated Total Internal Reflectance Fourier Transform-Infrared (ATIR FT-IR) Spectroscopy

Attenuated Total Internal Reflectance Fourier Transform-Infrared (ATIR FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule like Rape oil, ethoxylated. The analysis involves interpreting a spectrum that shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of different chemical bonds.

For the base rapeseed oil, the FT-IR spectrum is characterized by prominent peaks indicating its triglyceride structure. The ethoxylation process, which adds polyoxyethylene chains to the fatty acid backbone, introduces new functional groups and alters the spectrum in predictable ways. Specifically, the introduction of ether linkages (C-O-C) from the ethylene oxide units results in a strong, characteristic absorption band.

Key spectral features for this compound include:

Ester Carbonyl Group: A strong absorption peak around 1746 cm⁻¹, characteristic of the C=O stretching vibration in the ester linkages of the triglyceride structure. frontiersin.org

Alkyl Groups: Strong peaks around 2856 cm⁻¹ and 2924 cm⁻¹ corresponding to the symmetric and asymmetric stretching of C-H bonds in the long fatty acid chains (CH₂ and CH₃ groups). frontiersin.org

Ether Linkages: The most significant change from the base oil is the appearance of a strong, broad band in the 1060-1150 cm⁻¹ region. frontiersin.org This peak is attributed to the C-O stretching vibrations of the newly formed polyoxyethylene (ether) chains. frontiersin.orgresearchgate.net Additional peaks related to the ether groups can also be observed around 843 cm⁻¹ and 947 cm⁻¹. frontiersin.org

Terminal Hydroxyl Group: A broad absorption band may be present around 3500 cm⁻¹, corresponding to the O-H stretching of the terminal hydroxyl group at the end of the ethoxy chain. frontiersin.org

Unsaturation: A peak around 3010 cm⁻¹ indicates the =C-H stretching of cis-double bonds present in the unsaturated fatty acid chains (like oleic and linoleic acid) of the original rapeseed oil. frontiersin.org

The ratio of the intensity of the ether peak (e.g., at 843 cm⁻¹) to an alkyl peak (e.g., at 720 cm⁻¹) can be used to quantify the ethylene oxide content in the molecule. niscpr.res.in

Table 1: Key FT-IR Functional Group Assignments for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹) Source Molecule Part
Hydroxyl O-H stretch ~3500 Ethoxy Chain Terminus
Alkene =C-H stretch ~3010 Rapeseed Oil Fatty Acid
Alkyl C-H stretch (asymmetric) ~2924 Rapeseed Oil Fatty Acid
Alkyl C-H stretch (symmetric) ~2856 Rapeseed Oil Fatty Acid
Ester Carbonyl C=O stretch ~1746 Rapeseed Oil Triglyceride
Ether C-O stretch ~1100 Ethoxy Chain

Thermogravimetric Analysis (TGA) for Polymer Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is essential for determining the thermal stability and decomposition profile of polymers and complex molecules like this compound.

The TGA curve for this compound is expected to show a multi-step degradation profile, reflecting the different thermal stabilities of its constituent parts: the rapeseed oil fatty acid chains and the polyoxyethylene (polyethylene glycol-like) chains.

Initial Degradation (Rapeseed Oil Moiety): The fatty acid component of the molecule, being less thermally stable, will degrade first. This process typically begins at lower temperatures.

Secondary Degradation (Polyoxyethylene Chain): The polyoxyethylene (PEG) chains are known to be more thermally stable. Their decomposition occurs at a significantly higher temperature range, often as a distinct step in the TGA curve. Studies on pure PEG show its thermal decomposition starts around 340°C and ends at approximately 415°C. researchgate.net The exact temperature of degradation for the ethoxy chains in the subject molecule can be influenced by their length (degree of ethoxylation).

The resulting TGA thermogram provides critical data on the onset temperature of decomposition, the temperatures of maximum mass loss rates for each component, and the final residual mass. This information is vital for assessing the material's suitability for applications involving high temperatures.

Table 2: Expected Thermal Decomposition Profile for this compound from TGA

Component Onset of Decomposition (Approx. °C) Temperature of Max. Mass Loss (Approx. °C)
Rapeseed Oil Fatty Acid Chains 200 - 300 320 - 380
Polyoxyethylene Chains > 340 380 - 420

Biological and Ecotoxicological Testing Protocols

Respirometric Tests for Biodegradation

Respirometric tests are a common method for determining the ultimate biodegradability of a chemical compound. These tests measure the oxygen consumed by microorganisms as they metabolize the test substance in a closed system. epa.gov The amount of oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the compound to carbon dioxide and water.

For this compound, both the rapeseed oil component and the ethoxylate chains are known to be biodegradable.

Rapeseed Oil: As a natural vegetable oil, it is readily utilized as a food source by a wide range of environmental microorganisms.

Ethoxylate Chains: Linear alcohol ethoxylates are generally known to undergo rapid primary and ultimate biodegradation. heraproject.com The degradation can occur via several pathways, including central fission of the ether linkage or terminal oxidation of the alcohol group followed by stepwise shortening of the ethoxy chain. nih.gov

In a typical respirometric test (e.g., OECD 301F), a substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 28-day period, including passing this threshold within a 10-day window that begins once 10% biodegradation is achieved. contractlaboratory.comoecd.org Studies on various alcohol ethoxylates have shown that they can meet the criteria for ready biodegradability. nih.govexxonmobilchemical.comresearchgate.net Therefore, this compound is expected to show a high level of ultimate biodegradation in respirometric tests.

Table 3: Representative Biodegradation Data from Respirometric Tests

Substance Type Test Method Result (% Biodegradation in 28 days) Classification
Branched C8-rich Alcohol Ethoxylate (4 EO) OECD 301F 91.7 Readily Biodegradable
Branched C8-rich Alcohol Ethoxylate (6 EO) OECD 301F 84.4 - 103 Readily Biodegradable
Linear Alcohol Ethoxylate (40 EO) ISO 14593 > 60 Readily Biodegradable

Data sourced from studies on analogous alcohol ethoxylate structures. nih.govresearchgate.net

CEC L-33-A-93 Test for Water Insoluble Substances

The CEC L-33-A-93 test is a widely recognized method specifically designed to assess the primary biodegradability of water-insoluble lubricants, such as two-stroke outboard engine oils. concawe.eumachinerylubrication.com Unlike respirometric tests that measure ultimate biodegradation (mineralization to CO₂), this method measures "primary" biodegradation, which is the initial structural change of the parent molecule. concawe.eu The test quantifies the disappearance of the oil, typically measured by infrared spectroscopy, after a 21-day incubation period with a mixed microbial inoculum. nih.gov

While originally developed for mineral oils, the test is broadly used for synthetic esters and vegetable-oil-based lubricants. concawe.eu Vegetable oil products generally show very high levels of degradation in this test. For instance, in the updated version of this test (CEC L-103), vegetable oil products demonstrate 90-100% biodegradability. machinerylubrication.com

For this compound, primary biodegradation would involve the microbial cleavage of the ester bonds linking the fatty acids to the glycerol (B35011) backbone or the initial breakdown of the ethoxy chains. Given the known susceptibility of both ester and ether linkages to microbial action, a high percentage of degradation is anticipated in the CEC L-33-A-93 test.

Table 4: Typical CEC L-33-A-93 Biodegradability Results for Lubricant Base Oils

Base Oil Type Typical Biodegradability (% loss of oil in 21 days)
Mineral Base Oils 35 - 40%
Synthetic Esters 70 - 90%
Vegetable Oils 90 - 100%

Data reflects typical ranges, including those from the updated CEC L-103 method. machinerylubrication.com

OECD Guidelines for Biodegradation and Aquatic Toxicity

The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of internationally accepted guidelines for testing chemicals. For environmental assessment, the most relevant are the guidelines for "Ready Biodegradability" (OECD 301 series) and "Effects on Aquatic Organisms" (e.g., OECD 201, 202, 203).

Biodegradation (OECD 301 Series): The OECD 301 guidelines consist of six methods (A-F) designed as stringent screening tests to identify chemicals that are expected to biodegrade rapidly and completely in the environment. oecd.orgoecd.org As discussed under respirometry, passing these tests (e.g., >60% ThOD or ThCO₂ production) allows a substance to be classified as "readily biodegradable". oecd.org Research has shown that both rapeseed oil and various alcohol ethoxylates can meet these stringent criteria. nih.govexxonmobilchemical.com Therefore, this compound is expected to be classified as readily biodegradable under the OECD 301 framework.

Aquatic Toxicity: The environmental safety of a surfactant is also determined by its potential toxicity to aquatic life. Standardized tests are used to measure acute effects on representatives of three trophic levels:

OECD 201: Alga, Growth Inhibition Test.

OECD 202: Daphnia sp., Acute Immobilisation Test.

OECD 203: Fish, Acute Toxicity Test.

For alcohol ethoxylates, aquatic toxicity is a function of both the hydrophobic alkyl chain length and the hydrophilic ethoxy chain length. nih.goverasm.org Generally, toxicity increases with increasing alkyl chain length and decreases as the number of ethoxylate units increases. The results are typically reported as the EC₅₀ (the concentration causing an effect in 50% of the test population, for algae and daphnia) or LC₅₀ (the concentration lethal to 50% of the test population, for fish). Due to its surfactant nature, this compound will exhibit some level of aquatic toxicity.

Table 5: Summary of Relevant OECD Guidelines and Expected Outcomes for this compound

Guideline Test Purpose Endpoint Expected Result for this compound
OECD 301B/F Ready Biodegradability % ThCO₂ or % ThOD > 60% (Pass)
OECD 201 Algal Growth Inhibition 72-hr EC₅₀ Toxicity is dependent on the specific structure (degree of ethoxylation).
OECD 202 Daphnia Immobilisation 48-hr EC₅₀ Toxicity is dependent on the specific structure (degree of ethoxylation).
OECD 203 Fish Acute Toxicity 96-hr LC₅₀ Toxicity is dependent on the specific structure (degree of ethoxylation).

Theoretical and Computational Studies

Molecular Modeling of Ethoxylation Reactions

The ethoxylation of rape oil, which is primarily composed of triglycerides of fatty acids, is a complex process yielding a diverse mixture of products. Molecular modeling is a powerful tool for understanding the underlying mechanisms of this reaction and for optimizing reaction conditions to achieve a desired product distribution.

Direct ethoxylation of triglycerides or their corresponding fatty acid methyl esters (FAMEs) with catalysts results in a complex mixture of polyethylene (B3416737) glycol esters with a wide range of ethoxylation degrees. scispace.comdoi.org Computational chemistry can be employed to investigate the reaction mechanism, which for FAMEs is believed to proceed through a coordination anionic polymerization pathway. researchgate.net

Key Areas of Molecular Modeling:

Catalyst Performance: Modeling helps in understanding the role of different catalysts, such as calcium-based or aluminum-magnesium-based systems, in influencing the reaction kinetics and the distribution of ethoxymers. frontiersin.org New catalyst development, which aims for a narrower distribution of ethylene (B1197577) oxide (EO) units, benefits from computational studies that can predict catalyst-substrate interactions and transition states. scispace.com

Reaction Mechanism: Quantum mechanical (QM) calculations can elucidate the step-by-step mechanism of ethylene oxide addition to the fatty acid chain. These models can calculate activation energies for different reaction pathways, helping to identify the most favorable routes and potential side reactions. For instance, modeling can explore how the bond between the acyl and methoxy (B1213986) groups of a fatty methyl ester is broken and how the sequential addition of ethylene oxide occurs. researchgate.net

Product Distribution Prediction: Statistical and kinetic modeling, informed by parameters derived from quantum mechanics or experimental data, can predict the final distribution of ethoxylated products. plos.org This is crucial as the degree of ethoxylation significantly affects the final surfactant properties. The models can account for variables like temperature, pressure, and catalyst concentration to forecast the bell-shaped distribution of oligomers typically observed in ethoxylation processes. doi.orgplos.org

These computational approaches are essential for moving beyond traditional trial-and-error synthesis, allowing for a more rational design of the ethoxylation process to produce Rape oil, ethoxylated with specific, tailored properties.

Simulation of Interfacial Behavior and Self-Assembly

This compound, as a nonionic surfactant, exhibits complex behavior at interfaces (e.g., oil-water) and undergoes self-assembly in solution to form aggregates like micelles. Molecular dynamics (MD) simulations are a primary tool for studying these dynamic processes at an atomistic level.

MD simulations model the interactions between surfactant molecules and solvent molecules (water and oil) over time, providing a view of their collective behavior. researchgate.netosti.gov These simulations can reveal how the chemical structure, particularly the length of the hydrophobic fatty acid chain and the hydrophilic polyethylene oxide chain, dictates the surfactant's performance. rsc.org

Insights from Simulation Studies:

Micelle Formation: Simulations can track the spontaneous aggregation of randomly distributed surfactant molecules into spherical or worm-like micelles above a certain concentration (the critical micelle concentration). nih.gov Studies on similar fatty acid systems using advanced techniques like continuous constant pH molecular dynamics (CpHMD) have shown the transition from bilayer structures to spherical micelles, providing a blueprint for how ethoxylated triglycerides might behave. nih.gov

Interfacial Properties: At an oil-water interface, simulations can calculate key properties such as interfacial tension (IFT), which is a measure of a surfactant's efficiency in reducing the energy between the two phases. researchgate.net MD studies on related ethoxylated surfactants have been used to determine surface energy and entropy, and to analyze the orientation and packing of surfactant molecules at the interface. researchgate.netosti.gov This information is critical for applications like enhanced oil recovery and emulsification.

Aggregation Dynamics: Dynamic light scattering (DLS) analysis, often complemented by computational models, can reveal a concentration-dependent transition from intramolecular (single-chain) to intermolecular association. researchgate.netmdpi.com Simulations can further elucidate these transitions, showing how factors like the number of ethylene oxide units influence the size and shape of the aggregates formed. mdpi.com

Table 1: Computational Methods for Simulating Surfactant Behavior
Computational MethodPrimary ApplicationKey Insights ProvidedRelevant Findings for Ethoxylates
Molecular Dynamics (MD)Simulating the movement and interaction of molecules over time.- Interfacial tension (IFT)
  • Surfactant orientation and packing
  • Diffusion coefficients
  • Used to study interfacial energy and entropy at oil/water interfaces for ethoxylated nonionic surfactants. researchgate.netosti.gov
    Constant pH Molecular Dynamics (CpHMD)Simulating systems where protonation states can change.- pH-dependent self-assembly
  • pKa shifts in aggregates
  • Bilayer-to-micelle transitions
  • Demonstrated the ability to model large conformational transitions in fatty acid self-assembly, a proxy for triglyceride-based surfactants. nih.gov
    Quantum Mechanics (QM)Calculating electronic structure and reaction energetics.- Reaction mechanisms
  • Transition state energies
  • Catalyst-substrate interactions
  • Provides the basis for understanding the fundamental steps in the ethoxylation reaction. researchgate.net

    Predictive Models for Environmental Fate and Ecotoxicity

    Predictive models are essential for assessing the environmental safety of surfactants like this compound. These models, particularly Quantitative Structure-Activity Relationships (QSARs), estimate the environmental fate (persistence, degradation) and ecotoxicity of chemicals based on their molecular structure. hilarispublisher.com

    For complex commercial substances like ethoxylated rape oil, which contain a mixture of molecules with varying alkyl chain and ethoxylate chain lengths, traditional QSAR models can be inaccurate. nih.govresearchgate.net Newer QSAR techniques have been developed that consider the entire distribution of "ethoxymers" rather than relying on an average structure. This approach provides a more accurate prediction of the mixture's toxicity. nih.govresearchgate.net

    Modeling Environmental Profile:

    Ecotoxicity Prediction: QSAR models relate molecular descriptors (e.g., hydrophobicity, molecular size) to toxicological endpoints. For nonionic surfactants, toxicity is often linked to the size of the hydrophobic component and the number of hydrophilic ethoxylate units. epa.gov The EPA's Ecological Structure-Activity Relationship (ECOSAR) model is a widely used tool that contains QSARs for classes of chemicals including nonionic surfactants. epa.gov Studies have shown that ethoxylated rapeseed acid methyl esters are an order of magnitude less toxic to aquatic organisms than corresponding alcohol ethoxylates. scispace.com

    Environmental Fate Prediction: A chemical's fate in the environment—where it goes and how long it persists—can be predicted using models like the EPA's Estimation Programs Interface (EPI) Suite™. nih.govepa.gov These models estimate key physicochemical properties like the octanol-water partition coefficient (log Kow), water solubility, and biodegradation rates. nih.govnih.gov For ethoxylated surfactants, sorption to sediment and sludge is a key process governed by hydrophobicity. nih.gov Research indicates that ethoxylated rapeseed derivatives are readily biodegradable, which is a favorable environmental property. researchgate.netsemanticscholar.orgpjoes.com

    Table 2: Key Parameters in Predictive Environmental Models for Ethoxylates
    ParameterDescriptionRelevance to this compoundModeling Tool/Approach
    log Kow (Octanol-Water Partition Coefficient)A measure of a chemical's hydrophobicity and potential for bioaccumulation.Influences sorption to sediment and partitioning in organisms. nih.govnih.govEPI Suite™, QSAR
    Biodegradation RateThe speed at which a substance is broken down by microorganisms.Ethoxylated rapeseed derivatives are considered readily biodegradable. researchgate.netpjoes.comBiodegradation models within fate prediction software.
    Aquatic Toxicity (e.g., EC50)The concentration of a substance that causes an effect in 50% of a test population (e.g., Daphnia magna).Found to be significantly lower (less toxic) than for comparable alcohol ethoxylates. scispace.compjoes.comQSAR, ECOSAR epa.gov
    Ethoxymer DistributionThe molar distribution of different ethylene oxide chain lengths in the final product.Crucial for accurate toxicity prediction of the entire mixture. nih.govresearchgate.netAdvanced QSAR techniques.

    Future Research Directions and Emerging Challenges

    Development of Novel Catalytic Systems for Ethoxylation

    The conventional ethoxylation process for vegetable oils relies on alkaline catalysts, which presents challenges in terms of selectivity and catalyst removal. Future research is heavily focused on developing novel catalytic systems that are more efficient, selective, and environmentally benign. The goal is to overcome the limitations of traditional methods and to produce ethoxylates with a narrower distribution of ethylene (B1197577) oxide (EO) units, which can lead to improved performance characteristics.

    Key research thrusts include:

    Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, presents a green alternative to chemical catalysis. Enzymatic ethoxylation can proceed under milder reaction conditions (lower temperature and pressure), potentially reducing energy consumption and the formation of unwanted byproducts. While still in early stages for direct ethoxylation, research into enzyme-catalyzed synthesis of related surfactants is paving the way for future applications in modifying oils like rapeseed oil.

    Catalyst System Optimization: Efforts are underway to fine-tune existing catalytic systems to better control the distribution of ethoxymers. A narrow-range ethoxylate distribution is desirable as it can lead to products with more consistent and predictable properties, such as improved detergency and lower toxicity.

    Exploration of Bio-based Feedstocks for Ethoxylated Derivatives

    The foundation of ethoxylated rapeseed oil's sustainability lies in its renewable origin. Future research aims to expand the portfolio of bio-based feedstocks beyond traditional vegetable oils, focusing on creating a more resilient and sustainable supply chain. newji.ai This involves valorizing agricultural waste and exploring non-food biomass sources to avoid competition with food production. adebiotech.orguml.edu

    Emerging areas of exploration include:

    Agricultural Residues: Lignocellulosic biomass from sources like corn stover, sugarcane bagasse, and wheat straw is being investigated. adebiotech.org These materials can be processed through biorefineries to produce sugars and other chemical intermediates that serve as building blocks for the hydrophilic (ethoxylate) or hydrophobic parts of the surfactant molecule. adebiotech.org

    Algae and Microbial Oils: Microalgae and certain yeasts are capable of producing oils with fatty acid profiles suitable for surfactant production. greenchemical.jp These microorganisms can be cultivated on non-arable land and can utilize waste streams as nutrient sources, offering a highly sustainable feedstock option. greenchemical.jp

    Waste Cooking Oils: Utilizing waste cooking oils and other lipid-rich waste streams from the food industry provides a clear example of a circular economy approach, transforming a waste product into a valuable chemical feedstock. nih.govresearchgate.net

    Bio-based Ethylene Oxide: A significant advancement is the production of ethylene oxide (EO) from bio-ethanol, derived from the fermentation of sugars from sources like corn or sugarcane. omnitechintl.comcoatingsworld.com This allows for the creation of 100% bio-based ethoxylated surfactants, where both the hydrophobic tail (from rapeseed oil) and the hydrophilic head (from bio-EO) are from renewable resources. coatingsworld.com

    Advanced Functional Material Development from Ethoxylated Rapeseed Oil

    The unique chemical structure of ethoxylated rapeseed oil, combining flexible polymer chains with a triglyceride core, makes it an attractive building block for novel functional materials. Research is moving beyond its traditional role as a surfactant to explore its potential in advanced material applications. researchgate.net

    Current research is focused on:

    Bio-based Polymers and Composites: Modified vegetable oils, including ethoxylated variants, are being used as precursors for creating polymers like polyurethanes and polyesters. researchgate.netnih.gov These bio-based polymers can be used in foams, coatings, adhesives, and composites. nih.govmdpi.com The incorporation of the ethoxy chains can modify properties such as flexibility, water absorption, and thermal stability. nih.gov

    Smart and Responsive Materials: The ability to tailor the chemical structure of ethoxylated vegetable oils opens up possibilities for creating "smart" materials. These materials can respond to external stimuli such as temperature, pH, or light. For example, polymers derived from these oils are being investigated for shape-memory applications, where the material can return to its original shape after being deformed. mdpi.com

    Nanomaterial Integration: Ethoxylated rapeseed oil can act as a stabilizing or dispersing agent for nanoparticles, facilitating their incorporation into polymer matrices. This can lead to the development of bio-nanocomposites with enhanced mechanical, thermal, or barrier properties. nih.govmdpi.com Applications being explored include advanced coatings and biomedical materials like wound-healing films. nih.gov

    Enhanced Understanding of Environmental Degradation Pathways and Metabolites

    Ensuring the environmental compatibility of ethoxylated rapeseed oil requires a thorough understanding of its biodegradation in various environmental compartments. While fatty acid ethoxylates are generally considered biodegradable, research continues to refine the knowledge of their degradation pathways and the potential impact of their intermediate metabolites. frontiersin.orgpjoes.comresearchgate.net

    Key research findings and future directions include:

    Aerobic Biodegradation Pathways: Under aerobic conditions, such as in wastewater treatment plants, two primary degradation pathways for alcohol and fatty acid ethoxylates have been identified. nih.govnih.gov

    Central Fission: This is often the predominant mechanism, where the ether bond between the alkyl/fatty acid chain and the polyethylene (B3416737) glycol (PEG) chain is cleaved. nih.govresearchgate.net This results in the formation of the free fatty acid and a PEG chain, both of which are subsequently biodegraded. nih.govoup.com

    Omega (ω)-oxidation: This pathway involves the oxidation of the terminal end of the ethoxylate chain, followed by a stepwise shortening of the chain, releasing units like acetaldehyde (B116499) or C2 fragments. nih.govacs.org

    Anaerobic Biodegradation: Under anaerobic conditions, the degradation process is different. The primary mechanism involves the stepwise shortening of the ethoxylate chain from the terminal end, without the central fission observed in aerobic environments. acs.orgresearchgate.net

    Metabolite Identification: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying and quantifying the transient metabolites formed during biodegradation. nih.gov Key intermediates include carboxylated polyethylene glycols (PEG-carboxylates) and shorter-chain ethoxylates. nih.govnih.gov Research indicates that these metabolites are also ultimately biodegraded. nih.govoup.com

    Ecotoxicity of Metabolites: An important area of ongoing research is the assessment of the ecotoxicity of these intermediate degradation products. Studies have shown that for many non-ionic surfactants, there is a significant decrease in toxicity early in the biodegradation process. nih.gov However, for some other types of ethoxylates like alkylphenol ethoxylates, certain metabolites can be more persistent and toxic than the parent compound, highlighting the importance of detailed pathway analysis for each specific chemical class. researchgate.netnm.gov

    The table below summarizes the primary aerobic degradation pathways for ethoxylated surfactants.

    Degradation PathwayDescriptionKey Metabolites
    Central Fission Cleavage of the ether bond between the hydrophobic tail and the ethoxylate chain.Free Fatty Acid, Polyethylene Glycol (PEG)
    Omega (ω)-oxidation Oxidation and subsequent shortening of the polyethylene glycol chain.Carboxylated Ethoxylates, Shorter-chain Ethoxylates

    Integration into Circular Economy Models for Surfactant Production

    The principles of a circular economy—eliminating waste, circulating materials, and regenerating nature—are increasingly being applied to the chemical industry. For ethoxylated rapeseed oil and other bio-based surfactants, this represents a shift from a linear "take-make-dispose" model to a more sustainable, closed-loop system. altlaboratories.com

    Key strategies for integrating ethoxylated surfactants into a circular economy include:

    Waste Valorization as Feedstock: A core principle is the use of waste streams as raw materials. altlaboratories.com This includes utilizing agricultural residues, food processing byproducts, and used cooking oils to produce the fatty acid component of the surfactant. nih.govresearchgate.netresearchgate.net This approach reduces reliance on virgin resources, minimizes waste destined for landfills, and can lower production costs. nih.govresearchgate.net

    Sustainable Manufacturing Processes: The adoption of green chemistry principles in the production process is crucial. surfactgreen.com This involves using renewable energy, improving atom economy, employing safer solvents (or no solvents at all), and developing recyclable catalysts to minimize the environmental footprint of manufacturing. surfactgreen.com

    Designing for Biodegradability: A key "end-of-life" consideration in a circular model for surfactants is ensuring they are readily biodegradable. surfactgreen.comcesio.eu Ethoxylated rapeseed oil, being derived from natural fats, generally exhibits good biodegradability. frontiersin.orgpjoes.com Future designs will continue to optimize structures to ensure rapid and complete degradation into benign substances like CO2, water, and biomass, preventing accumulation in the environment. nm.govcesio.eu

    Life Cycle Assessment (LCA): To holistically evaluate the environmental performance of these surfactants, Life Cycle Assessment (LCA) is an essential tool. nih.gov LCA analyzes the environmental impacts of a product across its entire life cycle, from raw material extraction and processing to manufacturing, use, and final disposal. researchgate.netreading.ac.ukomicsonline.org This allows producers to identify environmental hotspots and make informed decisions to improve the sustainability profile of their products, ensuring that bio-based alternatives offer a genuine environmental benefit compared to their petrochemical counterparts. nih.govacs.org

    Q & A

    Basic Research: Characterization and Standard Analytical Methods

    Q: What spectroscopic and chromatographic methods are recommended for characterizing the molecular structure and purity of rape oil, ethoxylated? A: Fourier-transform infrared spectroscopy (FTIR) is essential for identifying ethoxylation patterns (C-O-C stretching at 1,100 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) should be used to quantify unreacted fatty acid residues and degree of ethoxylation. Calibration standards must include reference compounds like polyethylene glycol derivatives .

    Intermediate Research: Experimental Design for Efficacy Studies

    Q: How should researchers design experiments to evaluate the surfactant efficiency of this compound, in herbicide formulations? A: Use a factorial randomized complete block design (e.g., 2x3 factors) with replication. Factors may include:

    • Application time (e.g., morning vs. noon, as diurnal temperature affects viscosity ).
    • Adjuvant concentration (e.g., 0.1%, 0.5%, 1.0% v/v).
      Controls should include non-ethoxylated rape oil and commercial surfactants. Evaluate droplet spread area on hydrophobic surfaces (e.g., Amaranthus leaves) using image analysis software. Statistical significance should be assessed via ANOVA (α=0.05) with post-hoc Tukey tests .

    Advanced Research: Resolving Data Contradictions in Adjuvant Performance

    Q: How can researchers reconcile conflicting data on the herbicidal efficacy of this compound, under varying environmental conditions? A: Conduct time-series experiments with controlled humidity and temperature. For example, found 48% weed control at 8:00 a.m. versus 26% at 2:00 p.m. under field conditions. To resolve contradictions:

    • Replicate studies in climate-controlled chambers.
    • Measure adjuvant film persistence using fluorescence tracers.
    • Apply mixed-effects models to account for environmental covariates (e.g., dew formation, UV degradation) .

    Advanced Synthesis: Optimizing Ethoxylation Reaction Parameters

    Q: What catalytic conditions maximize the ethoxylation degree of rape oil while minimizing side reactions? A: Use alkaline catalysts (e.g., KOH) at 120–150°C under nitrogen atmosphere. Monitor ethylene oxide (EO) feed rate via mass flow controllers to prevent oligomerization. Terminate reactions when hydroxyl value stabilizes (ASTM D1957). Post-synthesis, purify via vacuum distillation to remove unreacted EO. Characterize using nuclear magnetic resonance (NMR) to confirm EO distribution .

    Methodological Ethics: Handling Participant Data in Agrochemical Trials

    Q: What ethical protocols apply to secondary data use in field trials involving this compound? A:

    • Pseudonymization : Replace farm identifiers with codes; store keys in password-protected files.
    • Transparency : Disclose data usage in informed consent forms (e.g., "results may inform future adjuvant formulations").
    • Compliance : Adhere to regional regulations (e.g., GDPR for EU trials, PHIPA for Canadian studies). Submit data abstraction forms to ethics boards for approval .

    Advanced Environmental Impact: Biodegradability Assessment

    Q: What standardized assays evaluate the environmental persistence of this compound, in soil? A:

    • OECD 301F : Measure 28-day aerobic biodegradation in loam soil.
    • Ecotoxicology : Use Eisenia fetida (earthworm) mortality assays at 0.1–10 mg/kg concentrations.
    • Metabolite tracking : Employ LC-QTOF-MS to identify ethoxylate breakdown products (e.g., polyethylene glycols). Compare degradation rates to non-ionic surfactants like alkylphenol ethoxylates .

    Molecular Interaction Studies: Surfactant-Oil-Water Systems

    Q: How can researchers model the interfacial behavior of this compound, in oil-in-water (O/W) emulsions? A: Apply the Bancroft rule and HLD (hydrophilic-lipophilic deviation) framework. Calculate required hydrophile-lipophile balance (HLB) using: HLB=20×MhMh+Ml\text{HLB} = 20 \times \frac{M_h}{M_h + M_l}

    where MhM_h = hydrophilic (EO) groups and MlM_l = lipophilic (rape oil) groups. Validate via pendant drop tensiometry to measure interfacial tension at 25°C .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.